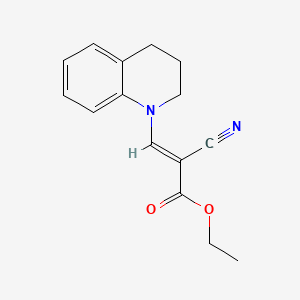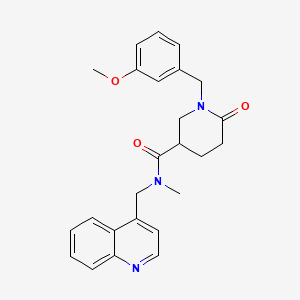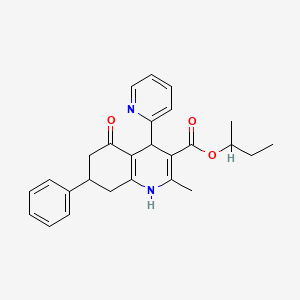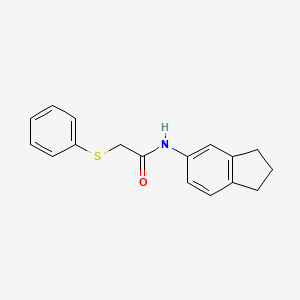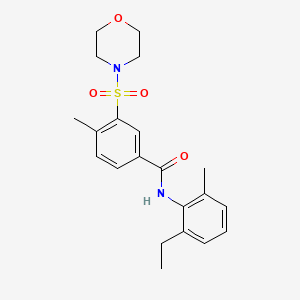
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 involves the inhibition of various signaling pathways, including the PI3K/Akt pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound 638683 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis by activating caspase-3 and PARP. It has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-9.
In inflammation research, this compound 638683 has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the migration and adhesion of immune cells such as monocytes and neutrophils.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods, ensuring its quality and reproducibility. Another advantage is its versatility in various research fields, including cancer, inflammation, and neurodegenerative disorders.
One of the limitations of using this compound 638683 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 has great potential for further research and development in various therapeutic areas. Some of the future directions for this compound include:
1. Optimization of the synthesis method to improve its yield and purity.
2. Evaluation of its pharmacokinetics and toxicity in preclinical studies.
3. Development of novel formulations to improve its solubility and bioavailability.
4. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders.
5. Identification of its molecular targets and signaling pathways to better understand its mechanism of action.
Conclusion
This compound 638683 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits various biochemical and physiological effects and has been found to inhibit the activity of various signaling pathways and enzymes. Despite its limitations, this compound 638683 has great potential for further research and development, and its future directions are promising for the development of novel therapies.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-ethyl-6-methylphenylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with morpholine and sodium hydride to form the final product. The synthesis of this compound 638683 has been optimized for high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 638683 has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
In inflammation research, this compound 638683 has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-17-7-5-6-16(3)20(17)22-21(24)18-9-8-15(2)19(14-18)28(25,26)23-10-12-27-13-11-23/h5-9,14H,4,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCXTXOLJXYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
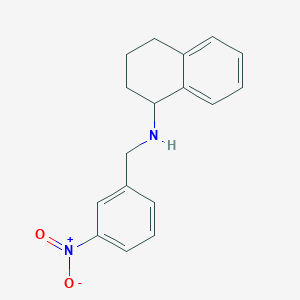
![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
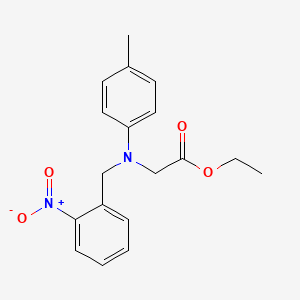
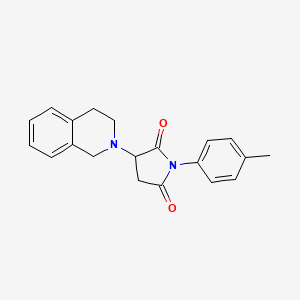
![2-[(4-bromobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B4992375.png)
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4992385.png)
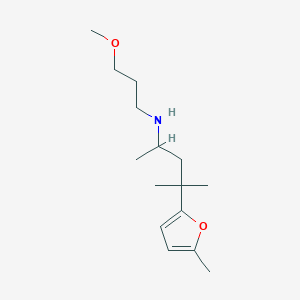
![N-[2-(2-furyl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4992400.png)
